LL-37 LLG Trifluoroacetate is a synthetic derivative of the human cathelicidin antimicrobial peptide LL-37, which plays a critical role in the innate immune system. This compound consists of 13 amino acids and exhibits significant antimicrobial properties, making it valuable in scientific research. LL-37 is known for its ability to disrupt microbial cell membranes and modulate immune responses, which contributes to its potential therapeutic applications in treating infections and inflammation.
LL-37 LLG Trifluoroacetate is derived from LL-37, a naturally occurring peptide found in human tissues, particularly in the skin and respiratory tract. The synthesis of LL-37 LLG Trifluoroacetate typically involves solid-phase peptide synthesis techniques, which allow for precise control over the peptide sequence and modifications.
LL-37 LLG Trifluoroacetate is classified as an antimicrobial peptide (AMP) and falls under the category of host defense peptides. These peptides are part of the innate immune system and are characterized by their ability to kill a wide range of pathogens, including bacteria, fungi, and viruses.
The synthesis of LL-37 LLG Trifluoroacetate is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves:
The synthesis process includes:
The molecular formula of LL-37 LLG Trifluoroacetate is . The structure features an alpha-helical conformation that is crucial for its biological activity.
Key structural data includes:
LL-37 LLG Trifluoroacetate undergoes several types of chemical reactions:
Common reagents used in these reactions include:
LL-37 LLG Trifluoroacetate exerts its antimicrobial effects primarily by disrupting microbial cell membranes. The mechanism involves:
Relevant analyses confirm that LL-37 maintains structural integrity under physiological conditions, contributing to its functionality as an antimicrobial agent.
LL-37 LLG Trifluoroacetate has diverse applications across various fields:
LL-37 transitions from a disordered structure in aqueous environments to an amphipathic α-helix upon contact with microbial membranes. Nuclear magnetic resonance (NMR) studies in membrane-mimicking micelles reveal a helix-break-helix conformation, with residues 2-31 forming an N-terminal helix and residues 22-37 forming a C-terminal helix connected by a flexible hinge (K12-I13). The C-terminal helix exhibits greater structural stability, with slower hydrogen-deuterium exchange rates, due to hydrophobic clustering (I13, F17, I20) and a stabilizing salt bridge (K12-E16). This hinge region enables adaptive positioning during membrane interaction, with the hydrophobic face buried in lipid bilayers and the cationic face solvent-exposed [4] [1].
LL-37 forms transmembrane pores with water-channel radii of 23–33 Å, as confirmed by neutron in-plane scattering and X-ray diffraction. Pore formation requires specific hydration conditions: In stacked lipid bilayers with <52 Å spacing, LL-37 helices lie parallel to the membrane plane ("carpet mode"). However, at swollen states (>70 Å spacing), helices reorient perpendicularly to form functional pores. This hydration-dependent shift explains historical discrepancies in mechanistic models. Pore stability correlates with peptide-to-lipid (P/L) ratios:Table 1: Hydration-Dependent Structural States of LL-37
Membrane Spacing | Helical Orientation | Pore Formation | Primary Detection Method |
---|---|---|---|
<52 Å | Parallel to membrane | Absent | Solid-state NMR |
~70 Å | Perpendicular | Present (23-33 Å radius) | Neutron in-plane scattering |
>70 Å (swollen) | Perpendicular | Enhanced stability | X-ray lamellar diffraction |
With a net charge of +6 (pI 10.6), LL-37 selectively targets anionic bacterial membranes over zwitterionic mammalian membranes. Electrostatic interactions between cationic residues (K8, K12, K15, R19, R23, K25) and lipid A phosphates in Gram-negative outer membranes initiate membrane disruption. Charge density governs:
Beyond membrane lysis, LL-37 permeabilizes bacterial membranes to access cytoplasmic targets:
LL-37 enhances efficacy of last-resort antibiotics against multidrug-resistant (MDR) pathogens through membrane-priming effects:
Antibiotic | Pathogen | Synergy Effect | Key Mechanism |
---|---|---|---|
Polymyxin B | MDR E. coli | 16-fold MIC reduction; biofilm eradication | Outer membrane permeabilization |
Polymyxin B | Carbapenem-resistant P. aeruginosa | 4-fold MIC reduction; enhanced in vivo survival (Galleria model) | LPS displacement |
Tobramycin | Cystic fibrosis P. aeruginosa | MIC₉₀ reduction from 7.0 to 2.2 mg/L | Cytoplasmic membrane depolarization |
Azithromycin | Colistin-resistant K. pneumoniae | Restoration of susceptibility at 50 µg/mL LL-37 | Bypass of lipid A modification |
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